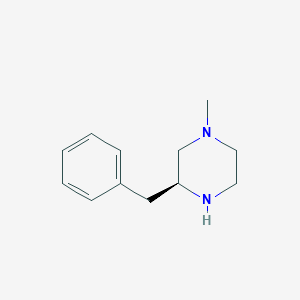

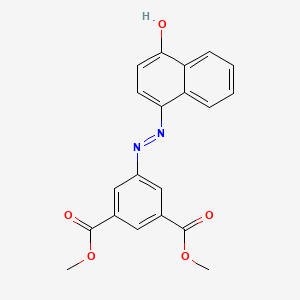

![molecular formula C27H24N2O4 B2975962 Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-39-0](/img/structure/B2975962.png)

Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate, also known as CTK7A, is a quinoline-based compound that has been widely used in scientific research. This compound has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Scientific Research Applications

Antibacterial and Antifungal Activities

Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate demonstrates promising applications in the field of antimicrobial research. For instance, certain synthesized quinazolines, similar in structure to the compound , have shown effectiveness against bacteria like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi such as C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

Synthesis of Luotonin A Derivatives

Another application involves the synthesis of Luotonin A derivatives, which are notable for their potential medicinal properties. Research indicates that ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, a related compound, can selectively react with other chemicals to produce these derivatives, potentially useful in pharmaceutical research (Atia et al., 2017).

Potential Anticancer Applications

Additionally, certain ethyl substituted phenyl-4-oxothiazolidin derivatives of quinoline, structurally similar to the compound , have been synthesized as potential anticancer agents. These compounds showed no cytotoxicity against normal cells, indicating a degree of safety in their use (Facchinetti et al., 2015).

Tyrosine Kinase Inhibition

A significant application of similar compounds involves inhibiting tyrosine kinases, an essential mechanism in cancer treatment. A derivative synthesized through the S-arylation method displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, making it a potential candidate for anti-cancer therapy (Riadi et al., 2021).

Reactivity and Synthesis Studies

Studies on the reactivity and synthesis of various quinoline derivatives reveal insights into their potential applications in chemical research and drug development. This includes the synthesis of N-aryl-2-vinyltetrahydro-4-oxoquinoline and its derivatives, indicating a range of chemical reactions and properties (Guillou et al., 1998).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target proteins like the mitogen-activated protein kinase 14 .

Mode of Action

This interaction could potentially alter the activity of the target proteins, leading to downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-3-32-27(31)20-11-14-23-22(15-20)25(16-24(29-23)19-7-5-4-6-8-19)33-17-26(30)28-21-12-9-18(2)10-13-21/h4-16H,3,17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSWWZXWHCMXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2975889.png)

![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2975890.png)

![dimethyl (E,4Z)-4-[1-[(4-fluorophenyl)methylamino]ethylidene]pent-2-enedioate](/img/structure/B2975891.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2975893.png)

![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2975899.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)